Quinoline, 2-methyl-4-(5-phenethyl-[1,2,4]oxadiazol-3-yl)-
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Overview
Description
3-(2-Methyl-4-quinolyl)-5-phenethyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a quinoline moiety fused with an oxadiazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-quinolyl)-5-phenethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-quinolinecarboxylic acid hydrazide with phenethyl isocyanate, followed by cyclization to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-quinolyl)-5-phenethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced oxadiazole compounds, and substituted quinoline derivatives .
Scientific Research Applications
3-(2-Methyl-4-quinolyl)-5-phenethyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antibacterial, and antifungal agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4-quinolyl)-5-phenethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting DNA replication and transcription, which is crucial for its anticancer activity . Additionally, the oxadiazole ring can form hydrogen bonds with active sites of enzymes, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
4-Allyl-3-(2-methyl-4-quinolyl)-1H-1,2,4-triazole-5-thione: This compound shares the quinoline moiety but has a triazole ring instead of an oxadiazole ring.
2-Methyl-4-quinolyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of an oxadiazole ring.
Uniqueness
3-(2-Methyl-4-quinolyl)-5-phenethyl-1,2,4-oxadiazole is unique due to its combination of the quinoline and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H17N3O |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-(2-methylquinolin-4-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17N3O/c1-14-13-17(16-9-5-6-10-18(16)21-14)20-22-19(24-23-20)12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3 |
InChI Key |
YSOAHODQZHNIMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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